molecular formula C20H25NO6 B11203231 Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11203231
M. Wt: 375.4 g/mol
InChI Key: QUIIHYSIUUWTNB-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes scaling up the reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs. The process also involves rigorous purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: The ethoxy and hydroxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various alcohols and substituted dihydropyridines.

Scientific Research Applications

3,5-DIETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its cardiovascular benefits, particularly in the treatment of hypertension and angina.

    Industry: Utilized as an additive in feed to promote animal growth and improve health.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It interacts with calcium channels, modulating their activity and affecting cellular calcium levels.

    Pathways Involved: Influences oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses. It also affects metabolic pathways related to lipid metabolism and energy production.

Comparison with Similar Compounds

Similar Compounds

    2,6-DIMETHYL-3,5-DIETHOXYCARBONYL-1,4-DIHYDROPYRIDINE: Shares a similar dihydropyridine core but differs in the substitution pattern.

    3,5-DICARBETHOXY-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE: Another dihydropyridine derivative with different functional groups.

Uniqueness

3,5-DIETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and hydroxyphenyl groups enhances its potential as an antioxidant and its efficacy in various applications.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25NO6/c1-5-25-17-10-13(8-9-16(17)22)18-14(19(23)26-6-2)11-21(4)12-15(18)20(24)27-7-3/h8-12,18,22H,5-7H2,1-4H3

InChI Key

QUIIHYSIUUWTNB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OCC)C)C(=O)OCC)O

Origin of Product

United States

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